molecular formula C16H20N2O3S B11200750 3H-Pyrimidin-4-one, 5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-

3H-Pyrimidin-4-one, 5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-

Cat. No.: B11200750
M. Wt: 320.4 g/mol
InChI Key: CPQIVFBJBMWDBR-UHFFFAOYSA-N
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Description

5-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone core with a suitable thiol compound, such as 2-(4-methoxyphenoxy)ethanethiol, under nucleophilic substitution conditions.

    Alkylation: The final step involves the alkylation of the intermediate compound with ethyl iodide or another suitable alkylating agent to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanyl and pyrimidinone groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrimidinone core may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methoxyphenol: Shares the methoxy and ethyl groups but lacks the pyrimidinone core.

    2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-ylmethanol: Contains a similar sulfanyl group but has an imidazole core instead of pyrimidinone.

Uniqueness

5-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N2O3S/c1-4-14-11(2)17-16(18-15(14)19)22-10-9-21-13-7-5-12(20-3)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,17,18,19)

InChI Key

CPQIVFBJBMWDBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCCOC2=CC=C(C=C2)OC)C

Origin of Product

United States

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